3,5-Dimethyl-N-propylaniline
Overview
Description
3,5-Dimethyl-N-propylaniline is a specialty product used in proteomics research . It has a molecular formula of C11H17N and a molecular weight of 163.26 .
Physical And Chemical Properties Analysis
3,5-Dimethyl-N-propylaniline has a molecular formula of C11H17N and a molecular weight of 163.26 . Other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Synthesis and Molecular Complexes
- ZnII Complexes Synthesis : A study reported the synthesis of new molecular complexes involving ligands related to 3,5-Dimethyl-N-propylaniline. These complexes were characterized using various spectroscopy techniques and X-ray diffraction methods, demonstrating their potential in supramolecular crystal engineering due to their easy preparation and efficient system properties (Guerrero et al., 2015).
Mechanistic Insights and Chemical Interactions
- DNA Adduct Formation : Research on aromatic amines, including compounds structurally related to 3,5-Dimethyl-N-propylaniline, has revealed their ability to form DNA adducts. This study provides chemical support for a carcinogenic mechanism involving N-hydroxylation and the formation of DNA adducts through nitrenium ion intermediacy (Cui et al., 2007).
Electropolymerization and Materials Science
- Electropolymerization Studies : Investigations into the electropolymerization of N-methylaniline and N-butylaniline, which are structurally similar to 3,5-Dimethyl-N-propylaniline, have shown their ability to form polymers in mixed aqueous-organic solvents. These polymers' properties were analyzed, including their potential applications in coatings and electronic materials (Blomquist et al., 2006).
Therapeutic Applications and Drug Delivery
- Co-Delivery Systems for Cancer Therapy : A study utilized a star-shaped polymer for the co-delivery of doxorubicin and the tumor-suppressing p53 gene, indicating the potential of polymers based on or related to 3,5-Dimethyl-N-propylaniline in creating efficient and biocompatible delivery systems for cancer therapy (Li et al., 2015).
properties
IUPAC Name |
3,5-dimethyl-N-propylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-5-12-11-7-9(2)6-10(3)8-11/h6-8,12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLLHTCECJVDFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC(=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302987 | |
Record name | 3,5-Dimethyl-N-propylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-propylaniline | |
CAS RN |
13342-24-0 | |
Record name | 3,5-Dimethyl-N-propylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13342-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethyl-N-propylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701302987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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